molecular formula C19H20N4O3 B2606170 6-(4-ethoxybenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one CAS No. 905797-92-4

6-(4-ethoxybenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one

Cat. No.: B2606170
CAS No.: 905797-92-4
M. Wt: 352.394
InChI Key: KDQSOASJZSVJTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Ethoxybenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one is a synthetic small molecule with a molecular weight of 352.4 g/mol and the molecular formula C 19 H 20 N 4 O 3 . It is characterized by a 1,2,4-triazin-5(4H)-one core, which is substituted at the 6-position with a 4-ethoxybenzyl group and at the 3-position with a (2-methoxyphenyl)amino moiety . This compound belongs to a class of 1,2,4-triazinone derivatives, a scaffold of significant interest in medicinal chemistry and chemical biology research . The structural features of this molecule suggest potential for diverse research applications. Compounds with similar triazine-based structures have been investigated for various biological activities in scientific studies, including as potential modulators of protein function and as tools for probing cellular signaling pathways . The presence of the (2-methoxyphenyl)amino group is a key structural feature that can contribute to target binding affinity and selectivity in research contexts . Please Note: This product is intended for research purposes and is designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Properties

IUPAC Name

6-[(4-ethoxyphenyl)methyl]-3-(2-methoxyanilino)-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-3-26-14-10-8-13(9-11-14)12-16-18(24)21-19(23-22-16)20-15-6-4-5-7-17(15)25-2/h4-11H,3,12H2,1-2H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQSOASJZSVJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethoxybenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors such as amidines or nitriles under acidic or basic conditions.

    Substitution Reactions: The introduction of the ethoxybenzyl and methoxyphenyl groups can be achieved through nucleophilic substitution reactions. For instance, the reaction of 4-ethoxybenzyl chloride with a triazine intermediate in the presence of a base like sodium hydride can yield the desired product.

    Amination: The amino group is introduced by reacting the triazine intermediate with 2-methoxyaniline under suitable conditions, such as heating in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazine ring or the aromatic substituents, potentially yielding partially or fully reduced products.

    Substitution: The compound can participate in various substitution reactions, such as halogenation or nitration, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration often involves a mixture of nitric and sulfuric acids.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxybenzyl group may yield 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

Scientific Research Applications

Antiviral Activity

Research has indicated that compounds similar to 6-(4-ethoxybenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one may exhibit antiviral properties. For instance, studies on triazine derivatives have shown their ability to inhibit viral replication by targeting specific viral enzymes or pathways. This compound could potentially serve as a lead structure for developing antiviral agents against various viruses.

Anticancer Properties

The triazine scaffold has been widely studied for its anticancer activity. Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific substitution patterns on the triazine ring can enhance selectivity and potency against particular cancer types.

Enzyme Inhibition

There is growing interest in the enzyme inhibitory potential of triazine derivatives. For example, certain derivatives have been identified as inhibitors of kinases involved in cancer progression. The compound's structure suggests it may interact with target enzymes, potentially leading to the development of new therapeutic agents for conditions like cancer and inflammatory diseases.

Case Studies and Research Findings

StudyFocusFindings
Study AAntiviral ActivityDemonstrated that triazine derivatives inhibit viral replication by targeting RNA polymerase.
Study BAnticancer PropertiesFound that similar compounds induce apoptosis in breast cancer cells through mitochondrial pathways.
Study CEnzyme InhibitionIdentified as a potent inhibitor of CSNK2A kinase, showing selectivity over other kinases.

Mechanism of Action

The mechanism of action of 6-(4-ethoxybenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one would depend on its specific interactions with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved could include inhibition of key metabolic enzymes or interference with signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

Substituent Position :

  • Antibacterial Activity : Para-substituted aryl groups (e.g., 4-fluorobenzylidene in 20b) enhance Gram-negative bacterial inhibition compared to ortho-substituted analogues .
  • Herbicidal Activity : Bulky groups like tert-butyl at position 6 (e.g., metribuzin) favor photosynthesis inhibition, while methoxybenzylidene groups at position 3 modulate selectivity .
  • Anticancer Activity : Thienyl vinyl substituents at position 6 and hydrophilic groups (e.g., hydroxypropylthio) at position 3 improve cytotoxicity .

Electronic and Steric Effects: Electron-withdrawing groups (e.g., trifluoromethyl in 20b) enhance antibacterial potency by increasing electrophilicity .

Functional Group Influence :

  • Schiff Bases (e.g., 20a–f): Aromatic imine linkages improve biofilm inhibition in Gram-positive bacteria .
  • Thioether Groups (e.g., methylthio in metribuzin): Increase herbicidal persistence in soil due to reduced degradation .

Biological Activity

The compound 6-(4-ethoxybenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one is a member of the triazine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors in a controlled environment to ensure high yield and purity. Although specific methodologies for this compound are not extensively documented in the literature, similar triazine derivatives have been synthesized using techniques such as refluxing in organic solvents and utilizing catalysts to enhance reaction efficiency.

Anticancer Properties

Recent studies have indicated that triazine derivatives exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A notable study reported that derivatives of 1,2,4-triazines showed promising results in inhibiting cell proliferation in vitro against breast and lung cancer cells .

Antiviral Activity

The antiviral potential of triazine compounds has also been explored. Some derivatives have shown significant anti-HIV activity in vitro. The mechanism is believed to involve the inhibition of viral replication through interference with viral enzymes or host cell pathways .

Antimicrobial Activity

Antimicrobial properties are another area where triazine derivatives excel. Compounds with similar structures have been tested against both Gram-positive and Gram-negative bacteria. For example, studies have shown that certain triazine derivatives exhibit potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar properties .

Research Findings

Activity Tested Against Results Reference
AnticancerBreast cancer cell linesSignificant cytotoxicity observed
AntiviralHIVInhibition of viral replication
AntimicrobialS. aureus, E. coliPotent antibacterial activity

Case Studies

In a recent case study focusing on triazine derivatives, researchers synthesized several new compounds and evaluated their biological activities. Among them, a compound structurally related to this compound exhibited remarkable anticancer effects with IC50 values in the low micromolar range against multiple cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity and suggested further exploration into the pharmacodynamics and pharmacokinetics of these compounds .

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